スタイグマスターンおよびその誘導体

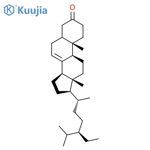

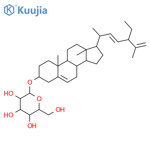

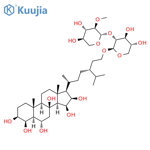

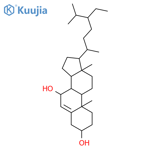

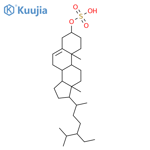

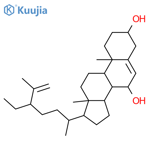

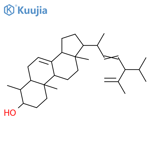

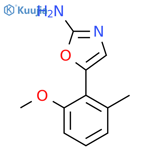

シグマスターンおよびその誘導体は、シグマスターン骨格を特徴とするステロイド化合物の一種であり、C-17位置に側鎖を持つ四環構造から構成される。これらの化合物はフィトステロールと構造的に関連しており、一般的に植物由来であり、生物学的および化学的な重要性を示している。シグマスターンおよびその誘導体の主な利点には、生体活性ステロイドや医薬品化合物の合成における中間体としての役割が含まれる。その構造の柔軟性により、抗炎症作用、抗酸化作用およびコレステロール低下効果などの薬理特性を強化するための修飾が可能である。さらに、シグマスターン誘導体はコレステロールに類似した構造を持つため、膜相互作用の研究においても価値があり、生化学および生物物理的研究において有用である。また、これらの化合物はナチュラセューティカルや機能性食品の開発においても注目されており、その潜在的な健康上の利点からである。さらに安定性とさまざまな有機溶媒との相容性により、合成化学における応用が容易になる。全体として、シグマスターンおよびその誘導体は学術的および産業的研究において不可欠なツールであり、ステロイド化学および治療法の革新を推進する基盤を提供している。

関連文献

-

Xianquan Zhuang Environ. Sci.: Water Res. Technol., 2021,7, 789-796

-

Michael R. Norris,Brandi M. Cossairt J. Mater. Chem. A, 2015,3, 14585-14591

-

Ji Yang,Jing Fu,Hao-Yuan Lyu,Li-Ping Bai,Zhi-Hong Jiang,Guo-Yuan Zhu RSC Adv., 2021,11, 9057-9066

推奨される供給者

-

Chong Da Prostaglandin Fine Chemicals Co., Ltd.Factory Trade Brand reagents会社の性質: Private enterprises

-

Hangzhou Runyan Pharmaceutical Technology Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises

-

Shandong Feiyang Chemical Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises

-

Hubei Cuiyuan Biotechnology Co.,LtdFactory Trade Brand reagents会社の性質: Private enterprises

-

Wuhan ChemNorm Biotech Co.,Ltd.Factory Trade Brand reagents会社の性質: Private enterprises

おすすめ商品